sodium;bromomethanesulfonate

Description

Contextual Significance in Synthetic and Mechanistic Chemistry

Sodium bromomethanesulfonate serves as a valuable reagent in organic synthesis and for studying reaction mechanisms. In synthetic chemistry, it is utilized as an alkylating agent to introduce the sulfomethyl group (-CH₂SO₃⁻) into various molecules. For instance, it is used in the N-sulfoalkylation of compounds like 2-pyrrolidinone (B116388) and 1-phenyl-3-pyrazolidinone in the presence of sodium hydroxide (B78521) to form N-sulfoalkylated derivatives. lmaleidykla.lt This reactivity makes it a key component in creating more complex sulfonated molecules. The broader class of Hal/S acetals, to which bromomethanesulfonates belong, has been the subject of significant research since the 1970s due to their synthetic utility. thieme-connect.de

From a mechanistic standpoint, bromomethanesulfonate is particularly significant as a specific and potent inhibitor of methanogenic archaea. researchgate.net It has been demonstrated that bromoethanesulfonate, a closely related compound, effectively inhibits the growth of methanogenic bacteria without significantly affecting a wide variety of eubacteria, non-methanogenic archaebacteria, or yeast. researchgate.net This specificity makes it an invaluable tool in microbiological and environmental studies for investigating the pathways of methanogenesis and the role of methanogens in various ecosystems. researchgate.netoup.com

Research Trajectories for Bromomethanesulfonate Compounds

Current and future research involving bromomethanesulfonate and its derivatives is proceeding along several key trajectories. One major area is the development of novel biocides. researchgate.net The halomethylsulfonyl group is a component in several active biocidal agents used to protect materials like paints, leather treatment liquids, and metal cutting fluids from microbial degradation. researchgate.net

Furthermore, the development of more efficient and scalable synthetic methodologies is an ongoing research focus. Continuous-flow processes for the bromination of methanesulfonates to produce tribromomethanesulfonates are being developed, highlighting a shift towards industrially relevant and sustainable chemical manufacturing. researchgate.net Research also continues to explore the coupling of arylboronic acids with benzyl (B1604629) mesylates, a class of compounds related to bromomethanesulfonates, to form new carbon-carbon bonds without the need for transition metal catalysts. lookchem.com The use of bromomesylates in the complex synthesis of natural products further illustrates the expanding role of these compounds in advanced organic chemistry. nih.gov

Chemical and Physical Properties

The properties of sodium bromomethanesulfonate are summarized in the table below.

| Property | Value |

| Chemical Name | Sodium bromomethanesulfonate |

| CAS Number | 34239-78-6 |

| Molecular Formula | CH₂BrNaO₃S |

| Molecular Weight | 196.98 g/mol |

| Melting Point | 272-278 °C |

| Density | 2.279 g/cm³ |

| Refractive Index | 1.558 |

Data sourced from result echemi.com.

Synthesis of Sodium Bromomethanesulfonate

A typical laboratory synthesis for sodium bromomethanesulfonate involves the reaction of dibromomethane (B42720) with sodium sulfite (B76179).

| Reactants | Conditions | Outcome |

| Dibromomethane (CH₂Br₂) | Reflux with saturated aqueous Sodium Sulfite (Na₂SO₃) for 4 days. | Formation of a cloudy solution containing Sodium Bromomethanesulfonate. |

| (1.0 mol) | ||

| Sodium Sulfite (1.0 mol) |

This synthesis procedure is described in result thieme-connect.de.

Structure

2D Structure

Properties

IUPAC Name |

sodium;bromomethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYVLIWKJMBHJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

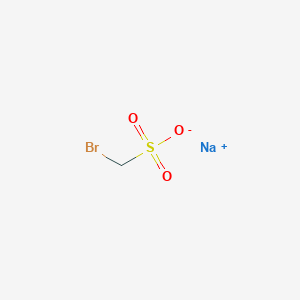

C(S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Bromomethanesulfonate

Direct Synthetic Pathways

Direct synthesis involves the reaction of simple precursors to form the target molecule in a discrete process.

In this analogous procedure, ethylene (B1197577) dibromide is reacted with an aqueous solution of sodium sulfite (B76179) in the presence of 95% alcohol. orgsyn.org The mixture is heated to boiling and stirred vigorously while the sodium sulfite solution is added gradually over a period of approximately two hours. orgsyn.org A large excess of the dibromoalkane is crucial to minimize the formation of the disulfonic acid by-product. orgsyn.org After the addition is complete, the solution is refluxed for an additional two hours. orgsyn.org

Following the reaction, the unreacted ethylene dibromide and alcohol are removed via distillation. The desired sodium 2-bromoethanesulfonate (B1233127) is then isolated from the remaining aqueous solution, which also contains sodium bromide and unreacted sodium sulfite, by evaporation and subsequent extraction with boiling 95% alcohol. orgsyn.org Upon cooling, the product crystallizes from the alcohol solution. This method reports yields in the range of 78–90%. orgsyn.org

| Parameter | Value |

| Reactants | Ethylene dibromide, Sodium sulfite |

| Solvent | 95% Alcohol / Water |

| Reaction Time | ~4 hours (2h addition, 2h reflux) |

| Key Condition | Large excess of ethylene dibromide |

| Isolation | Distillation, Evaporation, Extraction with hot alcohol |

| Yield | 78-90% |

Data derived from the analogous synthesis of sodium 2-bromoethanesulfonate. orgsyn.org

Continuous-Flow Manufacturing Approaches for Bromomethanesulfonates

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and higher throughput. These methodologies are being actively developed for the synthesis of halogenated methanesulfonates.

An efficient continuous-flow process has been developed for the synthesis of tribromomethanesulfonates, utilizing the reaction of the corresponding methanesulfonates with potassium hypobromite (B1234621) (KOBr). researchgate.net This method is performed in a biphasic water-toluene system. researchgate.net The process is notable because the potassium hypobromite reagent can also be synthesized continuously and introduced directly into the reaction stream, allowing for an uninterrupted production sequence. researchgate.net Researchers have successfully synthesized various halogenated methanesulfonates in excellent isolated yields using this approach. researchgate.net The use of a continuous-flow system for this bromination reaction presents significant advantages when compared to conventional batch processes. researchgate.net

A key aspect of developing continuous-flow processes is the optimization of reaction parameters to maximize efficiency and output. whiterose.ac.uk In the continuous-flow bromination of methanesulfonates, researchers compared two different reactor systems to identify the most effective setup. researchgate.net The optimization focused on achieving high yields in very short reaction times, which was accomplished by using only a small excess of the potassium hypobromite reagent. researchgate.net

Through careful optimization of the flow conditions, a throughput of up to 53 g/day was achieved for the synthesis of tribromomethylsulfones and tribromomethanesulfonates. researchgate.net This demonstrates the industrial relevance and scalability of the continuous-flow procedure. researchgate.net The integration of automated optimization algorithms, such as Bayesian optimization, represents a further step in refining these processes, allowing for rapid determination of optimal conditions with a minimal number of experiments. whiterose.ac.ukrsc.org

| Parameter | Optimized Value / Finding |

| Reaction Type | Continuous-flow, biphasic (water-toluene) |

| Reagents | Methanesulfonates, Potassium Hypobromite |

| Key Advantage | Continuous synthesis of KOBr reagent is possible |

| Reaction Time | Very short |

| Yields | Excellent |

| Max Throughput | Up to 53 g/day |

Data from the continuous-flow synthesis of tribromomethanesulfonates. researchgate.net

Inability to Generate Article on "sodium;bromomethanesulfonate" Due to Lack of Specific Research Data

A comprehensive investigation into the chemical transformations of "this compound" has revealed a significant gap in the scientific literature, preventing the creation of a detailed and scientifically accurate article as per the requested outline.

The requested article outline specified a detailed exploration of the following topics:

Chemical Transformations and Reaction Mechanisms of Sodium Bromomethanesulfonate

Sulfene (B1252967) Chemistry and Related Intermediates

Furthermore, the investigation into the compound's involvement in sulfene chemistry also returned no relevant results. The formation of sulfene intermediates is typically associated with the dehydrohalogenation of alkanesulfonyl chlorides, and no literature was found to suggest that sodium 2-bromoethanesulfonate (B1233127) or related halosulfonates undergo similar reactions to generate sulfene.

Given the strict requirement to generate "thorough, informative, and scientifically accurate content for each section and subsection" and to "strictly adhere to the provided outline," it is not possible to produce the requested article. The creation of content without supporting scientific evidence would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, this report serves to inform that the requested article cannot be generated due to the absence of specific and detailed research data in the public domain for the outlined chemical transformations of "sodium;bromomethanesulfonate" or its likely counterpart, sodium 2-bromoethanesulfonate.

Advanced Structural and Coordination Chemistry of Bromomethanesulfonate Salts

Crystal Structure Elucidation

The determination of the three-dimensional arrangement of atoms in the crystalline state is paramount to understanding the chemical and physical properties of bromomethanesulfonate salts. X-ray crystallography has been a powerful tool in revealing the coordination environments of metal ions and the packing of ions in the solid state.

While specific crystallographic data for silver(I) bromomethanesulfonate is not extensively documented in the public domain, the known coordination chemistry of silver(I) allows for postulations regarding its potential structures. Silver(I) is a soft Lewis acid and exhibits a strong affinity for soft Lewis bases, including halides and sulfur-containing ligands. Consequently, the bromomethanesulfonate anion presents multiple potential coordination sites: the bromine atom and the oxygen atoms of the sulfonate group.

In hypothetical solid-state structures, one might anticipate the formation of coordination polymers. The silver(I) centers could be bridged by the bromomethanesulfonate anions, leading to one-, two-, or three-dimensional networks. The coordination number of silver(I) in such complexes is typically low, with linear two-coordinate and trigonal-planar three-coordinate geometries being common. Tetrahedral four-coordinate geometries are also observed. The specific coordination mode would be influenced by factors such as the presence of other ligands, the counter-ion, and crystallization conditions.

| Parameter | Typical Value/Observation for Ag(I) Complexes |

| Coordination Number | 2, 3, or 4 |

| Common Geometries | Linear, Trigonal Planar, Tetrahedral |

| Bridging Ligands | Anions can bridge metal centers |

| Polymeric Structures | Common in the solid state |

This table is generated based on general principles of silver(I) coordination chemistry and is illustrative of potential structural features of silver(I) bromomethanesulfonate complexes.

The coordination chemistry of metal sulfonates is rich and varied. The sulfonate group (RSO₃⁻) can act as a mono- or multidentate ligand. In the case of bromomethanesulfonate, the presence of the bromine atom introduces an additional potential coordination site.

In metal sulfonate adducts, the sulfonate group typically coordinates to metal ions through one or more of its oxygen atoms. The coordination modes can be monodentate, chelating bidentate, or bridging bidentate. The bridging mode is particularly common and often leads to the formation of polymeric structures.

| Coordination Site | Potential Coordination Modes |

| Sulfonate Oxygen | Monodentate, Chelating Bidentate, Bridging Bidentate |

| Bromine Atom | Terminal, Bridging |

This table outlines the potential coordination modes of the bromomethanesulfonate ligand based on the known behavior of sulfonate and halide ligands.

Spectroscopic Probes of Halogen-Metal Bonding

Spectroscopic techniques provide invaluable insights into the electronic structure and bonding within materials, particularly where single-crystal X-ray diffraction data is unavailable. For halomethanesulfonates, Nuclear Quadrupole Resonance (NQR) spectroscopy is a particularly powerful tool for probing the local environment of the halogen nucleus.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the nuclear electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the electric field gradient (EFG) at the nucleus. nsf.gov The bromine isotopes (⁷⁹Br and ⁸¹Br) both possess a nuclear spin of I = 3/2, making them suitable for NQR studies.

The NQR frequency is highly sensitive to the local electronic environment of the nucleus. nsf.gov In the context of bromomethanesulfonates, the ⁷⁹Br and ⁸¹Br NQR frequencies would be directly influenced by the nature of the C-Br bond and any interactions involving the bromine atom, such as halogen bonding or coordination to a metal center.

The key parameters obtained from NQR spectroscopy are the nuclear quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η). The coupling constant provides a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG, while the asymmetry parameter reflects the deviation of the EFG from axial symmetry. These parameters can be used to infer details about the covalency of the C-Br bond and the nature of intermolecular interactions.

| NQR Parameter | Information Provided |

| Nuclear Quadrupole Coupling Constant (e²qQ/h) | Strength of the interaction between the nuclear quadrupole moment and the EFG; relates to bond ionicity/covalency. |

| Asymmetry Parameter (η) | Deviation of the EFG from axial symmetry; provides information on the symmetry of the local environment. |

This table summarizes the key parameters obtained from NQR spectroscopy and the information they provide about the local environment of the bromine nucleus in halomethanesulfonates.

In the solid state, the NQR frequency of the bromine nucleus in a bromomethanesulfonate salt will be influenced by the proximity and nature of the cation. Strong cation-anion interactions can polarize the electron density within the anion, leading to a shift in the NQR frequency. By comparing the NQR frequencies of a series of bromomethanesulfonate salts with different cations, it is possible to probe the extent of these interactions.

Furthermore, if the bromine atom is involved in coordination to a metal center, a significant change in the NQR parameters is expected. The formation of a metal-bromine bond would alter the EFG at the bromine nucleus, resulting in a shift in the NQR frequency and a change in the asymmetry parameter. This makes NQR a sensitive probe for detecting and characterizing halogen-metal coordination in the solid state, even in polycrystalline samples where single-crystal X-ray diffraction is not feasible. The magnitude of the change in the NQR parameters can provide an indication of the strength of the halogen-metal interaction.

Theoretical and Computational Investigations of Bromomethanesulfonate Systems

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of the bromomethanesulfonate anion. These studies provide a detailed picture of bond lengths, bond angles, and the distribution of electrons within the molecule, which are fundamental to understanding its chemical behavior.

Molecular Geometry: The geometry of the bromomethanesulfonate anion is predicted to be a distorted tetrahedron around the central sulfur atom. The presence of the electronegative bromine atom and the three oxygen atoms influences the bond lengths and angles. The C-Br bond is a key feature, and its length is indicative of its strength and susceptibility to cleavage in chemical reactions. Based on computational studies of similar small organosulfonates, the bond lengths and angles can be estimated.

Table 5.1: Predicted Molecular Geometry of Bromomethanesulfonate Anion

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.8 Å |

| S-O Bond Length | ~1.45 Å |

| C-Br Bond Length | ~1.95 Å |

| O-S-O Bond Angle | ~113° |

| O-S-C Bond Angle | ~105° |

Note: These are estimated values based on typical bond lengths and angles from computational studies of analogous molecules. Actual values would require specific DFT calculations.

Electronic Properties: The electronic properties of the bromomethanesulfonate anion are largely dictated by the highly electronegative oxygen and bromine atoms and the sulfonate group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are involved in chemical reactions.

The HOMO is expected to be localized on the oxygen atoms of the sulfonate group, reflecting their high electron density and potential to act as electron donors. The LUMO, conversely, is likely centered on the antibonding orbital of the C-Br bond. A low-lying LUMO indicates that the molecule is a good electron acceptor at this site, making the carbon atom susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 5.2: Predicted Electronic Properties of Bromomethanesulfonate Anion

| Property | Description | Predicted Characteristics |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the sulfonate oxygen atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the σ* orbital of the C-Br bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be relatively small, indicating potential for reactivity. |

| Mulliken Charges | Distribution of partial charges | Negative charges concentrated on the oxygen and bromine atoms; positive charge on the sulfur and carbon atoms. |

Note: The specific energies and charge distributions would require dedicated quantum chemical calculations.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be employed to investigate the reactivity of sodium bromomethanesulfonate, particularly the reaction pathways of the bromomethanesulfonate anion. A key reaction of interest is the nucleophilic substitution at the carbon atom, leading to the displacement of the bromide ion.

The most probable mechanism for such a reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), while the C-Br bond simultaneously breaks.

Computational studies can model the entire reaction coordinate, from the reactants to the products, through a high-energy transition state. The energy profile of this reaction pathway can be calculated, providing the activation energy barrier, which is the minimum energy required for the reaction to occur.

The Transition State: The transition state in the SN2 reaction of bromomethanesulfonate is a highly unstable, transient species where the carbon atom is pentacoordinated. It is partially bonded to both the incoming nucleophile and the departing bromide ion. The geometry of the transition state is typically trigonal bipyramidal. The sulfonate group, being electron-withdrawing, can influence the stability of the transition state and thus the reaction rate.

Table 5.3: Key Parameters from a Modeled SN2 Reaction of Bromomethanesulfonate

| Parameter | Description | Significance |

|---|---|---|

| Reactants | Bromomethanesulfonate + Nucleophile | Starting materials of the reaction. |

| Transition State | Pentacoordinated carbon species | The highest energy point on the reaction pathway. |

| Products | Substituted methanesulfonate (B1217627) + Bromide | The final outcome of the reaction. |

| Activation Energy (ΔG‡) | Energy barrier to be overcome | Determines the rate of the reaction. |

Note: The actual values for a specific nucleophile would be obtained from detailed computational modeling.

Simulations of Intermolecular Interactions and Crystal Packing

While quantum chemical calculations focus on individual molecules, simulations of intermolecular interactions and crystal packing are crucial for understanding the properties of sodium bromomethanesulfonate in the solid state. These simulations, often employing molecular dynamics (MD) or Monte Carlo (MC) methods with force fields derived from quantum mechanics, can predict how molecules arrange themselves in a crystal lattice.

The crystal structure of sodium bromomethanesulfonate is expected to be similar to that of its close analog, sodium methanesulfonate. X-ray crystallography studies of sodium methanesulfonate reveal a complex three-dimensional network held together by strong electrostatic interactions between the sodium cations and the oxygen atoms of the sulfonate groups.

Coordination of the Sodium Ion: In the crystal lattice of sodium methanesulfonate, the sodium ions are coordinated by multiple oxygen atoms from neighboring sulfonate anions. This coordination can be distorted octahedral or have higher coordination numbers, depending on the specific crystalline form. It is anticipated that in sodium bromomethanesulfonate, the sodium ions would also be primarily coordinated by the sulfonate oxygen atoms.

Ionic Interactions: The strong electrostatic attraction between the Na+ cations and the SO3- groups of the bromomethanesulfonate anions will be the dominant force.

Van der Waals Forces: These will exist between all atoms in the crystal.

Halogen Bonding: Potential interactions involving the bromine atom could influence the orientation of the molecules.

Molecular simulations can be used to predict the most stable crystal structure by calculating the lattice energy for various possible packing arrangements. The structure with the lowest lattice energy is predicted to be the most stable.

Table 5.4: Comparison of Expected Crystal Packing Features

| Feature | Sodium Methanesulfonate | Sodium Bromomethanesulfonate (Predicted) |

|---|---|---|

| Primary Interaction | Ionic (Na+···-O3S) | Ionic (Na+···-O3S) |

| Na+ Coordination | Coordinated by sulfonate oxygens | Coordinated by sulfonate oxygens |

| Secondary Interactions | Van der Waals | Van der Waals, potential halogen bonding (Br···O) |

| Unit Cell | Determined by ionic and van der Waals forces | Expected to be larger due to the bromine atom |

Diverse Applications in Chemical and Biochemical Research

Biochemical Pathway Inhibition Studies

Sodium bromomethanesulfonate is recognized primarily for its potent and specific inhibition of methanogenesis, the biological production of methane (B114726). This activity allows researchers to probe the intricate biochemical machinery of methane-producing microorganisms, known as methanogens.

The primary mechanism by which bromomethanesulfonate inhibits methane production is through the targeted inactivation of the enzyme methyl-coenzyme M reductase (MCR). core.ac.ukuni-marburg.de MCR is the crucial enzyme that catalyzes the terminal step in all methanogenic pathways: the reduction of a methyl group bound to coenzyme M (CH₃-S-CoM) to form methane.

Bromomethanesulfonate acts as an inhibitor of this key enzyme, with studies identifying an apparent inhibition constant (Kᵢ) of 1.5 µM. core.ac.ukuni-marburg.de The inhibition kinetics have been characterized as noncompetitive with respect to the methyl-coenzyme M substrate and competitive with respect to the co-substrate HS-HTP (N-7-mercaptoheptanoylthreonine phosphate). By blocking the active site of MCR, bromomethanesulfonate effectively halts the entire process of methane formation.

Table 1: Inhibition Profile of Bromomethanesulfonate on Methyl-Coenzyme M Reductase (MCR)

| Parameter | Value/Type | Source(s) |

|---|---|---|

| Target Enzyme | Methyl-Coenzyme M Reductase (MCR) | core.ac.ukuni-marburg.de |

| Apparent Inhibition Constant (Kᵢ) | 1.5 µM | core.ac.ukuni-marburg.de |

| Inhibition vs. CH₃-S-CoM | Noncompetitive |

| Inhibition vs. HS-HTP | Competitive | |

The production of ATP in methanogens is inextricably linked to the flow of electrons and ions during the methanogenesis pathway. The reduction of methyl-coenzyme M, catalyzed by MCR, is a critical energy-releasing step that helps generate an electrochemical ion gradient (typically protons or sodium ions) across the microbial cell membrane. This gradient represents a form of stored energy.

This stored energy is then utilized by another enzyme, ATP synthase, which allows the ions to flow back across the membrane, harnessing the energy to synthesize ATP from ADP and inorganic phosphate. By inhibiting the MCR enzyme, bromomethanesulfonate disrupts the entire bioenergetic process. The blockage of the terminal reaction prevents the establishment of the necessary ion gradient, which in turn halts the primary driver for ATP synthesis. scilit.com Consequently, the methanogen's ability to produce cellular energy is severely impeded.

Environmental Biotechnology Applications

The selective inhibitory action of bromomethanesulfonate against methanogens, without significantly affecting many other microbial groups, makes it a useful tool in environmental biotechnology, particularly in processes where methanogenesis is an undesirable competing reaction. researchgate.net

Microbial Electrolysis Cells (MECs) are an emerging technology for wastewater treatment and the production of valuable resources like hydrogen gas from organic waste. afjbs.com In an MEC, electrochemically active bacteria at the anode oxidize organic matter, releasing electrons and protons. These electrons travel to the cathode where, with the help of a small applied voltage, they combine with protons to form hydrogen gas. researchgate.net

To counteract this, chemical inhibitors like bromomethanesulfonate are employed to suppress the growth and activity of methanogens within the MEC system. afjbs.comresearchgate.netdokumen.pub By selectively curbing methanogenesis, the inhibitor ensures that a higher proportion of the electrons and protons are converted into hydrogen gas, thereby enhancing the yield and purity of the target product. researchgate.net

Table 2: Role of Bromomethanesulfonate in Microbial Electrolysis Cells (MECs)

| Challenge in MECs | Role of Methanogens | Solution | Desired Outcome | Source(s) |

|---|---|---|---|---|

| Reduced H₂ Yield | Consumption of H₂ to produce CH₄ | Addition of Bromomethanesulfonate | Inhibition of methanogen activity | afjbs.comresearchgate.netresearchgate.net |

Precursors in Complex Organic Synthesis

Beyond its biochemical applications, the chemical structure of bromomethanesulfonate and its derivatives makes them useful building blocks in organic synthesis.

Research has demonstrated the synthesis of polybrominated methanesulfonates, such as the tribromomethanesulfonate anion ([Br₃CSO₃]⁻). researchgate.net One established synthetic route to this class of compounds involves the bromination of a starting material like phenylmethanesulfonate. In this process, the methyl group of the methanesulfonate (B1217627) is exhaustively brominated using a reagent such as potassium hypobromite (B1234621) (KOBr). This reaction leads to the formation of the corresponding phenyl tribromomethanesulfonate ester. Subsequent cleavage of this ester under basic conditions can yield the tribromomethanesulfonate salt, providing access to this unique class of polyhalogenated compounds. researchgate.net

Table 3: Compounds Mentioned in Article

| Compound Name | Chemical Formula |

|---|---|

| Sodium bromomethanesulfonate | CH₂BrNaO₃S |

| Methane | CH₄ |

| Coenzyme M | C₂H₆O₃S₂ |

| N-7-mercaptoheptanoylthreonine phosphate | C₁₁H₂₂NO₇PS |

| Adenosine triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ |

| Adenosine diphosphate (B83284) (ADP) | C₁₀H₁₅N₅O₁₀P₂ |

| Hydrogen | H₂ |

| Phenylmethanesulfonate | C₇H₈O₃S |

| Potassium hypobromite | KBrO |

Utilization in N-Sulfoalkylated Compound Synthesis

Sodium bromomethanesulfonate is a key reagent in the synthesis of N-sulfoalkylated compounds, a process that involves the formation of a carbon-nitrogen bond to introduce a sulfonate group into an organic molecule. This reaction, often referred to as N-sulfoalkylation, leverages the reactivity of the bromine atom in the sodium bromomethanesulfonate structure. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions with amine-containing compounds.

The general mechanism for N-sulfoalkylation with sodium bromomethanesulfonate involves the nucleophilic attack of an amine on the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new C-N bond, thereby attaching the methanesulfonate group to the nitrogen atom. The high water solubility of sodium bromomethanesulfonate makes it a versatile reagent for reactions in aqueous media, which is often advantageous for the modification of biopolymers and other polar molecules. nih.gov

A notable application of this synthetic strategy is in the modification of polymers to enhance their properties. For instance, sodium bromomethanesulfonate has been successfully employed in the sulfoethylation of chitosan (B1678972), a naturally occurring polysaccharide. nih.govresearchgate.net This modification introduces sulfonate groups onto the chitosan backbone, significantly altering its solubility and biological activity. The resulting N-sulfoalkylated chitosan derivatives have shown potential in biomedical applications. nih.gov The reaction conditions for such modifications are crucial and are tailored to the specific substrate and desired degree of substitution.

Below is an interactive data table summarizing a representative N-sulfoalkylation reaction using sodium bromomethanesulfonate.

| Substrate | Reagent | Reaction Conditions | Product | Application |

| Chitosan | Sodium;bromomethanesulfonate | Aqueous solution, heated at 70°C for 24 hours, followed by treatment with NaOH. nih.gov | O,N-(2-sulfoethyl)chitosan | Biomedical materials nih.govresearchgate.net |

| Lithium sulfinated polysulfones | This compound | Not specified | Sulfoethylated polysulfones | Proton-conducting fuel cell membranes sigmaaldrich.comsigmaaldrich.com |

Emerging Research Areas

A significant and emerging area of research for sodium bromomethanesulfonate is its application as a selective inhibitor of methanogenesis. sigmaaldrich.comnih.govmdpi.comnih.gov Methanogens are microorganisms, primarily archaea, that produce methane as a metabolic byproduct in anaerobic environments. nih.govmdpi.com This process is a major contributor to greenhouse gas emissions from sources such as ruminant livestock, rice paddies, and waste decomposition in landfills and anaerobic digesters. nih.gov

Sodium bromomethanesulfonate acts as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a vital coenzyme in the terminal step of the methanogenic pathway. nih.gov By mimicking coenzyme M, sodium bromomethanesulfonate competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which is unique to methanogens. nih.gov This targeted inhibition effectively reduces or halts methane production without significantly impacting other microbial communities in the environment. nih.gov

Detailed research findings have demonstrated the efficacy of sodium bromomethanesulfonate in various contexts:

Anaerobic Digestion: In wastewater treatment and biogas production, the addition of sodium bromomethanesulfonate to anaerobic digesters can suppress methanogenesis, leading to the accumulation of intermediate products like hydrogen and acetate. nih.govmdpi.com This can be desirable for shifting the metabolic output of the microbial community towards the production of other valuable chemicals. mdpi.com

Agriculture: Studies have explored the use of sodium bromomethanesulfonate in rice cultivation to reduce methane emissions from paddy fields. nih.gov Application of the compound to the soil has been shown to effectively decrease methane flux without negatively affecting rice plant growth. nih.gov

Ruminant Nutrition: Research is ongoing into the potential of using sodium bromomethanesulfonate as a feed additive for livestock to inhibit methane production in the rumen, thereby reducing the environmental impact of animal agriculture.

The specificity of sodium bromomethanesulfonate as a methanogenesis inhibitor makes it a valuable tool for microbiological research, allowing scientists to study the role of methanogens in complex microbial ecosystems and to explore strategies for mitigating greenhouse gas emissions. nih.govnih.govmdpi.com

Advanced Analytical Methodologies for Bromomethanesulfonate Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural analysis of sodium bromomethanesulfonate, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of sodium bromomethanesulfonate. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H (Proton) NMR: In the ¹H NMR spectrum, the chemical environment of the hydrogen atoms is analyzed. For sodium bromomethanesulfonate, a single signal is expected for the two equivalent protons of the bromomethylene (-CH₂Br) group. The chemical shift of this singlet is significantly influenced by the high electronegativity of both the adjacent bromine atom and the sulfonate group. This leads to a strong deshielding effect, shifting the peak downfield. oregonstate.educhemistrysteps.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A single resonance is expected for the methylene (B1212753) carbon atom. Similar to the proton signal, this carbon peak will be shifted significantly downfield due to the direct attachment of the electronegative bromine and sulfur atoms. libretexts.orglibretexts.org

²³Na NMR: As an ionic compound, ²³Na NMR can be utilized to confirm the presence and environment of the sodium counter-ion. Since ²³Na is a quadrupolar nucleus, the signal width can provide information about the symmetry of the ionic environment. chromatographyonline.com

Table 1: Predicted NMR Chemical Shifts for Sodium Bromomethanesulfonate Predicted values are based on established chemical shift principles and data from analogous structures.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Br-CH₂ -SO₃⁻ | 4.0 - 4.5 | Singlet |

| ¹³C | Br-C H₂-SO₃⁻ | 50 - 60 | Singlet |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. libretexts.org These methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). libretexts.org

For sodium bromomethanesulfonate, key vibrational modes include:

Sulfonate Group (SO₃⁻): This group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. researchgate.net

Carbon-Sulfur Bond (C-S): The stretching vibration of the C-S bond typically appears in the fingerprint region of the spectrum.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is found at lower wavenumbers due to the heavy mass of the bromine atom.

Table 2: Characteristic Vibrational Frequencies for Sodium Bromomethanesulfonate

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | IR, Raman | ~1200 - 1260 | Strong (IR) |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | IR, Raman | ~1040 - 1080 | Strong (IR) |

| Carbon-Sulfur (C-S) | C-S Stretch | IR, Raman | ~650 - 750 | Medium |

| Carbon-Bromine (C-Br) | C-Br Stretch | IR, Raman | ~550 - 650 | Medium-Strong |

| Methylene (CH₂) | C-H Stretch | IR, Raman | ~2950 - 3000 | Medium |

Chromatographic and Separation Science Techniques

Chromatographic techniques are essential for separating sodium bromomethanesulfonate from reactants, byproducts, or other components in a mixture, as well as for quantification. The high polarity and ionic character of the molecule dictate the most suitable separation methods.

Ion Chromatography (IC): This is a highly effective method for the analysis of ionic species. chromatographyonline.com In IC, separation is achieved via ion-exchange interactions between the analyte and a charged stationary phase. For an anion like bromomethanesulfonate, an anion-exchange column is used. The mobile phase, typically a buffered aqueous solution (e.g., sodium carbonate/bicarbonate), facilitates the elution of the analyte. nih.gov Detection is commonly performed using a conductivity detector after a suppression step, which reduces the background conductivity of the eluent to enhance the signal from the analyte. thermofisher.com

High-Performance Liquid Chromatography (HPLC): While traditional reversed-phase HPLC is challenging for highly polar compounds, modifications can enable effective analysis. Ion-pair reversed-phase HPLC is a common approach. In this technique, a bulky counter-ion (e.g., a quaternary ammonium (B1175870) salt) is added to the mobile phase. This agent forms an ion pair with the sulfonate, creating a neutral, more hydrophobic complex that can be retained and separated on a standard C18 or C8 stationary phase. Detection can be achieved using UV-Vis spectroscopy (if the ion-pairing agent has a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (MS). helixchrom.comsielc.com

Table 3: Typical Chromatographic Conditions for Bromomethanesulfonate Analysis

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection Method |

| Ion Chromatography (IC) | Anion-Exchange (e.g., Polystyrene-divinylbenzene with quaternary ammonium groups) | 20-30 mM Sodium Carbonate | Suppressed Conductivity |

| Ion-Pair HPLC | Reversed-Phase C18 | Acetonitrile/Water with 5 mM Tetrabutylammonium phosphate | ELSD or MS |

Q & A

Basic: What are the standard laboratory synthesis protocols for sodium bromomethanesulfonate?

Methodological Answer:

The synthesis involves refluxing dibromomethane (21 g, 0.1208 mol) with sodium sulfite (15.22 g, 0.1208 mol) and tetrabutylammonium hydrogensulfate (0.6 g catalyst) in water for 26 hours. Post-reflux, the solution is flash-evaporated, recrystallized using ethanol-water (108:19 mL), and filtered. Yield: 72% (17 g). Characterization includes:

- Elemental analysis : C (6.09%), H (1.06%), S (16.25%), Br (40.59%) .

- Spectroscopy : IR (C-H: 2,953 cm⁻¹; S-O: 1,219 cm⁻¹), NMR (δ 4.41 ppm, 2H), and MS (m/z 173/175 for Br isotopes) .

Basic: Which spectroscopic methods are critical for characterizing sodium bromomethanesulfonate?

Methodological Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S-O and S=O stretches at 1,219 cm⁻¹ and 1,060 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) shows a singlet at δ 4.41 ppm for the CH₂ group .

- Mass Spectrometry (MS) : Negative-ion MS confirms bromine isotopes (m/z 173/175); high-resolution FAB-MS validates molecular composition (CH₂BrSO₃Na₂) .

Advanced: How can synthetic yields of sodium bromomethanesulfonate be optimized?

Methodological Answer:

Optimization strategies:

- Catalyst Variation : Test alternative phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reaction efficiency.

- Solvent Ratios : Adjust ethanol-water ratios during recrystallization to improve purity and yield.

- Reaction Time : Conduct kinetic studies (e.g., sampling at intervals) to determine the ideal reflux duration .

Advanced: How should researchers address discrepancies in reported melting points (285–290°C vs. other values)?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate and compare data from peer-reviewed studies, noting instrumentation differences (e.g., DSC vs. capillary methods) .

- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., purity of reagents, heating rates) to isolate variables .

Basic: What safety protocols are essential when handling sodium bromomethanesulfonate?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to bromine’s reactivity.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced: How to resolve contradictions in solvent-dependent reactivity studies?

Methodological Answer:

- Systematic Solvent Screening : Test reactivity in polar aprotic (DMF), protic (methanol), and aqueous solvents under controlled conditions.

- Computational Modeling : Use DFT calculations to predict solvation effects and transition states .

- Meta-Analysis : Apply Cochrane criteria to evaluate bias in existing literature (e.g., incomplete solvent data) .

Basic: What storage conditions ensure sodium bromomethanesulfonate’s stability?

Methodological Answer:

- Environment : Store in airtight containers under anhydrous conditions at 4°C.

- Monitoring : Conduct periodic FT-IR analysis to detect degradation (e.g., S-O bond cleavage) .

Advanced: Which advanced purity assays complement elemental analysis?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column and UV detection.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Basic: How to formulate hypotheses about sodium bromomethanesulfonate’s role in methane formation?

Methodological Answer:

- Literature Synthesis : Use scoping reviews to identify gaps (e.g., "Structural Modifications and Kinetic Studies of Methane Formation" ).

- Hypothesis Framework : "Because sodium bromomethanesulfonate acts as a methyl donor in anaerobic systems, it is expected to accelerate methanogenesis under low-sulfate conditions" .

Advanced: How to design kinetic studies for reactions involving sodium bromomethanesulfonate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.